molecular formula C17H18N6O2S B6427177 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2097922-31-9

4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No. B6427177
CAS RN: 2097922-31-9
M. Wt: 370.4 g/mol
InChI Key: IDDNRERWXOTBGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through reactions involving 5-chloro-1-methyl-4-nitro-1H-imidazole and substituted 4-R-1,2,3-triazoles (where R can be cyclopropyl or EtOCO) . The synthetic route likely involves cyclization and functional group transformations.


Molecular Structure Analysis

  • Non-planarity : The crystal structures of this compound reveal that both molecules are non-planar . The dihedral angles between the heteroaryl rings are approximately 53.94° in one molecule and 70.68° in the other .


Physical And Chemical Properties Analysis

  • Crystal Structures : Compound 1 crystallizes in the orthorhombic space group , while compound 2 crystallizes in the monoclinic space group .
  • Bond Lengths : The bond lengths indicate more bond fixation in the triazole rings of one compound and more delocalization in the other .

properties

IUPAC Name

4-cyclopropyl-1-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-26(25,16-6-4-14(5-7-16)22-9-1-8-18-22)21-10-15(11-21)23-12-17(19-20-23)13-2-3-13/h1,4-9,12-13,15H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDNRERWXOTBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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